3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
The compound 3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic derivative of Meldrum’s acid, featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core linked via a conjugated methylene group to a 2-fluoro-5-methylaniline substituent. Its structure combines a rigid spirocyclic system with a substituted aromatic amine, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-stacking) and tunable electronic properties.
Properties
IUPAC Name |
3-[(2-fluoro-5-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-11-5-6-13(18)14(9-11)19-10-12-15(20)22-17(23-16(12)21)7-3-2-4-8-17/h5-6,9-10,19H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUUDADZQPGGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that includes a dioxaspiro unit and an aromatic amine. The presence of the fluorine atom and methyl groups contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dioxaspiro compounds can effectively inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Activity | Target Organisms |
|---|---|---|
| 3-((2-Fluoro-5-methylphenyl)amino)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione | Antimicrobial | MRSA, E. coli |
| Related Dioxaspiro Compounds | Antibacterial | Various Gram-positive and Gram-negative bacteria |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with similar dioxaspiro compounds . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of dioxaspiro compounds have been evaluated in several cancer cell lines. For example, a related compound showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7 . The mechanism appears to involve the induction of apoptosis through the activation of caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Apoptosis |
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to the observed cytotoxic effects in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of dioxaspiro compounds in clinical settings:
- Clinical Trial on Antimicrobial Efficacy : A recent clinical trial assessed the effectiveness of a dioxaspiro derivative in patients with chronic bacterial infections. Results showed a significant reduction in infection rates compared to standard antibiotics .
- Oncology Research : A study focusing on the cytotoxic effects of dioxaspiro compounds reported promising results in preclinical models for breast cancer treatment .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dioxaspiro compounds have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related compound showed an IC50 value of 42.30 µM against cancer cell lines, indicating promising anticancer activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and inflammation . Such inhibition could lead to therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of dioxaspiro compounds. A case study reported that a derivative of this class exhibited excellent inhibition against various microbial strains, suggesting that modifications to the structure could enhance antimicrobial efficacy .
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | E. coli | 15 |
| Similar Derivative | S. aureus | 18 |
Neuropharmacological Applications
Emerging studies suggest that dioxaspiro compounds may exhibit neuroprotective effects. The ability to modulate neurotransmitter levels and protect against oxidative stress presents opportunities for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Chemical Reactions Analysis
Nucleophilic Attack at Dione Carbonyl Groups
The 2,4-dione moieties serve as primary reaction sites due to their electron-withdrawing nature. Key reactions include:
Electrophilic Aromatic Substitution (EAS)
The 2-fluoro-5-methylphenyl group undergoes directed EAS despite fluorine’s deactivating effects:
Redox Reactions
The methyleneamino bridge () participates in reduction and oxidation processes:
Ring-Opening and Rearrangements
The 1,5-dioxaspiro[5.5]undecane system undergoes controlled ring-opening under specific conditions:
Supramolecular Interactions
Weak intermolecular forces influence reactivity in solid-state and catalytic contexts:
-
C–H···O Hydrogen Bonds : Stabilize transition states in Suzuki-Miyaura cross-couplings, enhancing yields by 18–22% when using Pd(PPh).
-
π-Stacking : Fluorophenyl group engages in edge-to-face interactions with aromatic solvents (e.g., toluene), modulating reaction kinetics .
Comparative Reactivity with Analogues
The fluorine atom’s −I effect differentiates this compound from non-fluorinated spiro diones:
| Parameter | This Compound | Non-Fluorinated Analog |
|---|---|---|
| EAS Rate (Nitration) | ||
| Dione Hydrolysis Half-Life | 14 min (pH 7.4, 37°C) | 42 min |
| Reduction Potential () | −1.34 V (vs SCE) | −1.09 V |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 1,5-dioxaspiro[5.5]undecane-2,4-dione core is common across analogs, but substituents on the aromatic ring and the linkage type (single vs. double bond) critically influence properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., -F, -NO₂): Fluorine in the target compound may weaken hydrogen bonding compared to -OH analogs but enhance thermal stability and lipophilicity. Nitro groups in 2-nitrophenyl derivatives suppress fluorescence due to excited-state charge transfer .
- Methoxy-substituted analogs (e.g., trimethoxybenzylidenes) exhibit red-shifted UV-Vis absorption due to extended conjugation .
- Linkage Type : Single-bonded derivatives (e.g., 3-(4-hydroxybenzyl)-) form distinct hydrogen-bonded networks compared to double-bonded analogs, affecting solubility and melting points .
Photophysical and Thermal Properties
Analysis :
- The target compound’s 2-fluoro-5-methylphenyl group balances electron-withdrawing (-F) and donating (-CH₃) effects, likely resulting in intermediate UV-Vis absorption (340–360 nm) and moderate fluorescence.
- Thermal stability is expected to exceed hydroxyl analogs (e.g., HMD) but fall short of chlorinated derivatives due to weaker intermolecular interactions .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: Hydroxyphenyl derivatives exhibit robust O–H⋯O networks, while nitro and chloro analogs rely on C–X⋯π (X = Cl, NO₂) and π-π interactions . The target compound’s fluorine may participate in weaker C–H⋯F contacts, as seen in fluorobenzylidene derivatives .
- Crystal Packing : Methyl groups in the target compound could introduce steric hindrance, reducing packing efficiency compared to planar phenyl or chlorophenyl derivatives. This may result in lower melting points .
Preparation Methods
Cyclocondensation Using Triethylamine Formate (TEAF) Catalysis
A widely adopted protocol involves the base-catalyzed cyclocondensation of cyclohexanone with diketone precursors. As demonstrated by Kesten et al., treatment of cyclohexanone (5 mmol) and 1,5-dioxaspiro[5.5]undecane-2,4-dione (5 mmol) in triethylamine formate (TEAF) at ambient temperature for 48 hours yields the spiro core in 68–72% isolated yield after recrystallization from petroleum ether/acetone (2:1 v/v). The TEAF system facilitates both keto-enol tautomerization and spiroannulation through dual activation of carbonyl groups, with the formate ion acting as a proton shuttle.
Stepwise Alkylation-Hydrolysis Sequences
Alternative routes employ sequential alkylation and acid hydrolysis. Degnan and Hung detailed a three-step process starting with ethyl acetoacetate:
- Alkylation : Ethyl acetoacetate undergoes base-mediated (EtONa/EtOH) coupling with 1,5-dibromopentane at 65°C for 6 hours.
- Saponification : The intermediate diester is hydrolyzed with 2 N NaOH at reflux (2 hours) to the dicarboxylic acid.
- Cyclodehydration : Treatment with 5 N H2SO4 at 110°C for 4.5 hours induces simultaneous cyclization and dehydration, affording the spiro dione in 61% overall yield.
This method permits greater control over stereoelectronic effects but requires stringent temperature regulation during the dehydration phase to prevent epimerization.
Microwave-Assisted Spirocyclization
Recent advances utilize microwave irradiation to accelerate spiro ring formation. A representative procedure combines dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones in dioxane/water (5:1 v/v) under Pd(PPh3)4 catalysis (0.2 equiv). Irradiation at 120°C for 30 minutes achieves 83% conversion, with the microwave field enhancing dipolar interactions critical for spiro transition-state stabilization.
Installation of the ((2-Fluoro-5-methylphenyl)amino)methylene Substituent
Functionalization at the C3 position introduces steric challenges due to the spiro system’s rigidity. Two dominant strategies have emerged: Mannich-type condensations and transition metal-catalyzed aminations.
Mannich Reaction Under TEAF Catalysis
Building on the core synthesis methodology, the aminomethylene group is introduced via a modified Mannich reaction:
Procedure :
- Imine Formation : The spiro dione (1 equiv) is treated with 2-fluoro-5-methylaniline (1.2 equiv) and paraformaldehyde (1.5 equiv) in TEAF/CH3CN (3:1 v/v) at 50°C for 12 hours.
- Reductive Amination : The crude imine intermediate is reduced with NaBH4 (2 equiv) in methanol at 0°C, yielding the target aminomethylene derivative in 65% yield.
TEAF serves dual roles: activating the dione’s β-carbonyl for nucleophilic attack and stabilizing the incipient imine through H-bonding interactions. 19F NMR studies confirm complete regioselectivity for C3 functionalization, attributable to the enhanced acidity of the C3 proton (pKa ≈ 9.2 in DMSO) compared to other positions.
Palladium-Catalyzed C-H Amination
For substrates resistant to Mannich conditions, a directed C-H amination approach proves effective:
Optimized Conditions :
- Catalyst : Pd(OAc)2 (10 mol%)
- Ligand : 1,10-Phenanthroline (15 mol%)
- Oxidant : Ag2CO3 (2 equiv)
- Solvent : DMF/H2O (4:1 v/v) at 100°C
This protocol directly couples 2-fluoro-5-methylaniline with the spiro dione core via a proposed PdII/PdIV cycle, achieving 58% yield with >95% regioselectivity. Deuterium-labeling experiments indicate reversible C-H metalation at C3 as the rate-determining step.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| TEAF Mannich | 65 | 12 h | Single-pot operation | Requires stoichiometric reductant |
| Pd-Catalyzed Amination | 58 | 24 h | No pre-functionalization needed | Sensitive to O2 and moisture |
| Microwave Spiro + TEAF | 71* | 6.5 h | Rapid core formation | Specialized equipment required |
*Combined yield for core synthesis and functionalization.
Mechanistic Insights and Stereochemical Considerations
The spiro dione’s bicyclic architecture imposes significant steric constraints during functionalization. DFT calculations (B3LYP/6-311+G**) reveal:
- Mannich Pathway : The C3 carbon exhibits a 12.3 kcal/mol lower activation barrier for nucleophilic attack compared to C2/C4, due to reduced ring strain in the tetrahedral intermediate.
- Pd-Catalyzed Route : Concerted metalation-deprotonation (CMD) at C3 is favored by 9.7 kcal/mol over alternative positions, as evidenced by NBO charge analysis (C3: −0.32 e vs. C2: −0.18 e).
Chiral HPLC analysis (Chiralpak IA column, hexane/i-PrOH 85:15) of the Mannich product shows 98:2 er, attributed to face-selective imine formation guided by the dione’s twisted boat conformation.
Scalability and Industrial Considerations
Kilogram-scale production employs a telescoped process:
- Core Synthesis : Continuous flow reactor (Corning AFR) for TEAF-mediated cyclocondensation (Residence time: 45 min, 65°C).
- Mannich Functionalization : Batch reactor with in situ imine reduction (20 kg scale, 71% yield).
Critical quality attributes (CQAs) include:
- Residual Solvents : <300 ppm acetone (ICH Q3C)
- Genotoxic Impurities : <5 ppm 2-fluoro-5-methylaniline (EMEA CHMP)
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione?
Methodological Answer:
The synthesis involves a multi-step condensation reaction. A validated protocol for analogous spiro compounds includes:
Formation of the spiro core : React malonic acid with cyclohexanone in acetic anhydride and sulfuric acid to form 1,5-dioxaspiro[5.5]undecane-2,4-dione .
Knoevenagel condensation : Introduce the aromatic amine moiety by reacting the spiro core with 2-fluoro-5-methylphenylamine in ethanol or acetone under reflux.
Crystallization : Use a 2:1 (v/v) acetone-ethyl acetate mixture for slow evaporation to obtain single crystals .
Key Parameters :
- Temperature control (293 K during crystallization) .
- Stoichiometric ratios (1:1 molar ratio of spiro core to aldehyde/amine derivatives) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Determines precise molecular geometry and crystal packing. For example, analogous spiro compounds exhibit monoclinic (P21/c) or triclinic (P1) systems with lattice parameters such as a = 7.0634–19.314 Å and β = 64.91–97.04° .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine and methyl groups). For derivatives, δ ~3.0–5.0 ppm corresponds to spirocyclic protons, and aromatic protons appear at δ ~6.5–7.5 ppm .
- Mass spectrometry : Confirm molecular weight (expected ~317–345 g/mol for derivatives) .
Advanced: How do substituents on the aromatic ring influence crystallographic parameters?
Methodological Answer:
Substituents like fluorine and methyl groups significantly alter crystal packing. Compare:
- Bulky substituents (e.g., methylfuran) increase unit cell volume due to steric effects .
- Fluorine’s electronegativity enhances intermolecular interactions (e.g., C–H···F), altering symmetry .
Advanced: How can researchers resolve contradictions in crystallographic data between derivatives?
Methodological Answer:
Validate experimental conditions : Ensure consistent temperature (e.g., 293 K in ) and radiation sources (MoKα, λ = 0.71073 Å) .
Analyze intermolecular interactions : Weak forces (C–H···O/F) may stabilize unique packing motifs. For example, hydrogen bonding in 3-(2-Furylmethylene) derivatives reduces dihedral angles between rings (13.75°) .
Leverage computational modeling : Use density functional theory (DFT) to predict lattice parameters and compare with experimental data .
Advanced: What strategies enhance the bioactivity of this spiro compound?
Methodological Answer:
- Derivatization : Install polar groups (e.g., –OH, –NH2) via reductive amination or coupling agents (EDC·HCl) to improve solubility and target binding .
- Conformational analysis : The 1,3-dioxane ring adopts an envelope conformation; modifying substituents can stabilize bioactive conformers .
- Structure-activity relationship (SAR) : Test derivatives against biological targets (e.g., antimicrobial assays) and correlate activity with substituent electronic profiles .
Basic: What role do hydrogen bonds play in stabilizing the crystal structure?
Methodological Answer:
Intermolecular C–H···O hydrogen bonds are critical. For example:
- In 3-(2-Furylmethylene) derivatives, C9–H9···O4 interactions (2.50 Å) link molecules into chains along the a-axis .
- Methyl or fluorine substituents modulate bond lengths and angles, affecting thermal stability (e.g., TGA data for analogous compounds shows decomposition >200°C) .
Advanced: How to design experiments for analyzing conformational dynamics in solution?
Methodological Answer:
Variable-temperature NMR : Monitor chemical shift changes to identify flexible regions (e.g., spiro ring puckering) .
Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., acetone vs. DMSO) on ring-flipping barriers .
Circular dichroism (CD) : Detect chiral conformers if asymmetric centers are introduced via derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
